molecular formula C13H19N2O3- B12350495 1-Pyrrolidinyloxy,3-[(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)methyl]-2,2,5,5-tetramethyl-

1-Pyrrolidinyloxy,3-[(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)methyl]-2,2,5,5-tetramethyl-

Cat. No.: B12350495
M. Wt: 251.30 g/mol
InChI Key: JPIOMNBNIWDTGO-UHFFFAOYSA-N
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Description

1-Pyrrolidinyloxy,3-[(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)methyl]-2,2,5,5-tetramethyl- is a chemical compound with the molecular formula C13H19N2O3 and a molecular weight of 251.31 g/mol . This compound is known for its unique structure, which includes a pyrrolidine ring and a maleimide group. It is often used in various scientific research applications due to its reactivity and stability.

Preparation Methods

The synthesis of 1-Pyrrolidinyloxy,3-[(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)methyl]-2,2,5,5-tetramethyl- typically involves the reaction of 2,2,5,5-tetramethyl-1-pyrrolidinyloxy with maleimide under specific conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, at a temperature range of 0-25°C. The reaction mixture is then stirred for several hours to ensure complete conversion .

Chemical Reactions Analysis

1-Pyrrolidinyloxy,3-[(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)methyl]-2,2,5,5-tetramethyl- undergoes various chemical reactions, including:

Scientific Research Applications

1-Pyrrolidinyloxy,3-[(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)methyl]-2,2,5,5-tetramethyl- is widely used in scientific research due to its versatile reactivity. Some of its applications include:

    Chemistry: It is used as a spin label in electron paramagnetic resonance (EPR) spectroscopy to study the structure and dynamics of biomolecules.

    Biology: The compound is used in the labeling of proteins and nucleic acids for various biochemical assays.

    Medicine: It is employed in the development of drug delivery systems and as a component in targeted therapies.

    Industry: The compound is used in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1-Pyrrolidinyloxy,3-[(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)methyl]-2,2,5,5-tetramethyl- involves its ability to form stable adducts with nucleophiles such as amines and thiols. This reactivity is primarily due to the presence of the maleimide group, which undergoes Michael addition reactions. The compound can also act as a spin label, interacting with unpaired electrons in biomolecules, which is useful in EPR spectroscopy .

Comparison with Similar Compounds

1-Pyrrolidinyloxy,3-[(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)methyl]-2,2,5,5-tetramethyl- can be compared with other similar compounds such as:

The uniqueness of 1-Pyrrolidinyloxy,3-[(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)methyl]-2,2,5,5-tetramethyl- lies in its combination of a stable pyrrolidine ring and a reactive maleimide group, making it highly versatile for various applications.

Properties

Molecular Formula

C13H19N2O3-

Molecular Weight

251.30 g/mol

IUPAC Name

1-[(2,2,5,5-tetramethyl-1-oxidopyrrolidin-3-yl)methyl]pyrrole-2,5-dione

InChI

InChI=1S/C13H19N2O3/c1-12(2)7-9(13(3,4)15(12)18)8-14-10(16)5-6-11(14)17/h5-6,9H,7-8H2,1-4H3/q-1

InChI Key

JPIOMNBNIWDTGO-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C(N1[O-])(C)C)CN2C(=O)C=CC2=O)C

Origin of Product

United States

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